3-Fluoro-4-nitrotoluene
Overview
Description
3-Fluoro-4-nitrotoluene is a chemical compound that is part of the fluorotoluenes family. It is a molecule that has been synthesized and studied for various applications, including its potential use in organic synthesis and material science. The compound has been prepared through different synthetic routes and has been the subject of studies focusing on its physical, chemical, and optical properties.
Synthesis Analysis
The synthesis of 3-fluoro-4-nitrotoluene has been achieved through different methods. One approach involves the nitration of 3-fluorotoluene using various nitrating agents such as acetic anhydride and concentrated nitric acid or a mixed acid of nitric acid and sulfuric acid. The selectivity of the nitration process has been a subject of investigation to improve the yield of 3-fluoro-4-nitrotoluene . Another study reported the nitration of fluorotoluenes using solid acid catalysts, which provided a regioselective and environmentally friendly process for obtaining 3-fluoro-4-nitrotoluene among other isomers .
Molecular Structure Analysis
The molecular structure of 3-fluoro-4-nitrotoluene and related compounds has been confirmed through various analytical techniques. Single-crystal X-ray diffraction has been used to unambiguously confirm the structure of fluorinated benzimidazole-substituted nitronyl nitroxides, which are related to the fluorotoluene family . Similarly, the structure of novel organic nonlinear optical materials, such as 4-fluoro 4-nitrostilbene, has been determined using single-crystal X-ray diffraction, revealing a monoclinic system with a noncentrosymmetric space group .
Chemical Reactions Analysis
3-Fluoro-4-nitrotoluene can undergo various chemical reactions, including nucleophilic aromatic substitution. For instance, the fluorine atom in 3-fluoro-4-nitroquinoline 1-oxide, a related compound, can be replaced with different nucleophiles, leading to the formation of various substituted derivatives . Additionally, the reactivity of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which shares a similar substitution pattern, has been explored through nucleophilic aromatic substitution reactions to afford novel disubstituted benzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-4-nitrotoluene and related compounds have been extensively studied. For example, the thermal behavior of 4-fluoro 4-nitrostilbene has been investigated using TGA/DTA analyses, and its optical properties have been characterized through UV-vis-NIR absorption studies . The acidity and redox properties of fluorinated benzimidazole-substituted nitronyl nitroxides have been assessed, revealing that the introduction of fluorine atoms significantly enhances the acidity of these compounds .
Scientific Research Applications
Selectivity Nitration Process
- Study on the Selectivity Nitration of 3-fluorotoluene : This study demonstrates a nitration process to improve the selectivity of 3-fluoro-4-nitrotoluene. It investigates two nitration processes and factors influencing the nitration, contributing to a better understanding of chemical synthesis involving 3-fluoro-4-nitrotoluene (Meng Xiao-yan, 2006).
Solid Acid Catalysts for Nitration
- Solid acid catalysts for fluorotoluene nitration using nitric acid : This paper focuses on the regioselective nitration of fluorotoluenes, including 3-fluoro-4-nitrotoluene, using solid acid catalysts. It highlights an environmentally friendly and regioselective process for nitration, important for chemical manufacturing (S. Maurya et al., 2003).
Sensing and Detection Applications
- Pyrenyl-Functionalized Polysiloxane Based on Synergistic Effect for Highly Selective and Sensitive Detection of 4-Nitrotoluene : This study proposes a novel approach for detecting nitrotoluene, leveraging the unique properties of 3-fluoro-4-nitrotoluene in the development of sensitive and selective fluorescent probes. These findings have significant implications for environmental monitoring and safety (Zhiming Gou et al., 2019).
Dissociation Dynamics in Chemical Processes
- Dissociation dynamics of 3- and 4-nitrotoluene radical cations: Coherently driven C-NO2 bond homolysis : This research investigates the ultrafast nuclear dynamics of 3- and 4-nitrotoluene radical cations, providing insights into the chemical behavior of 3-fluoro-4-nitrotoluene under specific conditions. Such knowledge is crucial in fields like material science and chemical engineering (Derrick Ampadu Boateng et al., 2018).
Electrochemical Applications
- Microscale Electrolytic Fluorinations of 4-Nitrotoluene : This paper discusses the selective fluorination of 4-nitrotoluene in an electrochemical microcell, contributing to the understanding of electrochemical applications involving 3-fluoro-4-nitrotoluene (S. Savett et al., 1993).
Industrial and Environmental Applications
- Biomineralization of 3-nitrotoluene by Diaphorobacter species : This study focuses on the degradation of 3-nitrotoluene by specific bacterial strains, shedding light on the environmental applications of 3-fluoro-4-nitrotoluene in bioremediation and pollution control (D. Singh, G. Ramanathan, 2013).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-methyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOWQCNPFDWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060002 | |
Record name | 3-Fluoro-4-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrotoluene | |
CAS RN |
446-34-4 | |
Record name | 2-Fluoro-4-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-4-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Fluoro-4-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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